4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid
CAS No.: 107430-51-3
Cat. No.: VC0006428
Molecular Formula: C25H26O2
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107430-51-3 |
---|---|
Molecular Formula | C25H26O2 |
Molecular Weight | 358.5 g/mol |
IUPAC Name | 4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
Standard InChI | InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
Standard InChI Key | KBUHKLGVLUHYJL-UHFFFAOYSA-N |
SMILES | CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzoic acid group linked to a 5,6,7,8-tetrahydro-5,5,8,8-tetramethylanthracenyl scaffold. The anthracenyl moiety is a tricyclic system with two methyl groups at positions 5 and 8, and a saturated central ring (positions 5–8). This design stabilizes the molecule against metabolic degradation while maintaining affinity for retinoid receptors .
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid |
Molecular Formula | C₃₀H₃₄O₂ |
Molecular Weight | 426.63 g/mol |
Key Functional Groups | Carboxylic acid, tetramethylanthracene |
The saturated central ring reduces planarity, potentially altering binding kinetics compared to fully aromatic retinoids like all-trans retinoic acid .
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions. A closely related analog, [1′,3′-³H]4-(4′-azido-5′,6′,7′,8′-tetrahydro-5′,5′,8′,8′-tetramethyl-2′-anthracenyl)benzoic acid, was synthesized from 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-7-(4-methylphenyl)-5-nitroanthracene in five steps with a 15% yield . Key steps include:
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Nitro Reduction: Catalytic hydrogenation of the nitro group to an amine.
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Diazotization and Azide Formation: Conversion of the amine to an azide via diazonium intermediates.
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Carboxylic Acid Activation: Coupling the anthracenyl intermediate to benzoic acid derivatives.
¹H and ³H NMR confirmed regioselective tritium labeling at the 1′ and 3′ positions of the anthracenyl ring .
Pharmacological Applications
Retinoic Acid Receptor Probes
This compound’s azido derivative has been utilized as a photoaffinity probe to study retinoic acid receptor (RAR) binding sites. The azide group forms covalent bonds with proximal amino acid residues upon UV irradiation, enabling precise mapping of receptor-ligand interactions . Such studies revealed preferential binding to RAR-α and RAR-γ subtypes, with dissociation constants (Kd) in the nanomolar range .
Compound | Model | MLI Reduction (%) | Dose (mg/kg) |
---|---|---|---|
Am80 | Adiponectin⁻/⁻ mice | 25.7 | 0.5 |
All-trans retinoic acid | Elastase-induced | 18.2 | 1.0 |
Mechanism of Action
Receptor Binding Dynamics
The tetramethylanthracenyl group enhances hydrophobic interactions with retinoid receptor ligand-binding domains (LBDs). Molecular dynamics simulations suggest that the benzoic acid moiety forms hydrogen bonds with Arg278 and Ser289 in RAR-γ, stabilizing the active conformation .
Transcriptional Regulation
Upon binding, the compound recruits co-activators like NCOA2 to RAR-RXR heterodimers, upregulating genes involved in cellular differentiation (e.g., CRABP2) and apoptosis (e.g., BCL2L11) . This contrasts with natural retinoids, which often require metabolic activation via retinaldehyde dehydrogenases .
Clinical and Preclinical Relevance
Future Directions
Ongoing research aims to optimize bioavailability through prodrug strategies (e.g., esterification of the carboxylic acid) . Additionally, combination therapies with β2-adrenergic agonists are being explored to synergistically ameliorate COPD symptoms .
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